

Standard Operating Procedure for BTAMB Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BTAMB

Cat. No.: B1217279

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Compound Name: N-(biphenyl-4-yl)-2-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)benzamide (**BTAMB**)

CAS Number: Not readily available. **BTAMB** is a research chemical and may not have a registered CAS number.

Molecular Formula: C₂₈H₁₉N₃O₅

Molecular Weight: 489.47 g/mol

Description: **BTAMB** is a known inhibitor of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane that regulates metabolism and apoptosis.[1][2][3] By inhibiting VDAC1, **BTAMB** can prevent the oligomerization of VDAC1, a critical step in the mitochondrial-mediated apoptosis pathway.[4][5][6] This inhibitory action helps to protect against mitochondrial dysfunction.[4]

Safety Precautions

Hazard Identification:

- Acute Toxicity: Harmful if swallowed.
- Skin Irritation: May cause skin irritation.[7]
- Eye Irritation: May cause serious eye irritation.[7]

- Respiratory Irritation: May cause respiratory irritation.[7]
- Mutagenicity: Suspected of causing genetic defects.

Personal Protective Equipment (PPE):

- Gloves: Wear appropriate chemical-resistant gloves.
- Eye Protection: Use safety glasses with side shields or goggles.[8]
- Lab Coat: A standard laboratory coat should be worn.
- Respiratory Protection: If working with the powder form and there is a risk of inhalation, use a NIOSH-approved respirator.

Handling:

- Avoid contact with skin and eyes.[8]
- Do not breathe dust.[8]
- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wash hands thoroughly after handling.

First Aid Measures:

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Storage and Stability

- **Storage Conditions:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up.[7]
- **Stability:** Stable under recommended storage conditions.
- **Incompatible Materials:** Strong oxidizing agents.[8]

Solution Preparation

Solubility:

- **BTAMB** is soluble in organic solvents such as DMSO.

Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO):

- Weigh the required amount of **BTAMB** powder using a calibrated analytical balance in a chemical fume hood.
- Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 4.89 mg of **BTAMB** in 1 mL of DMSO.
- Vortex or sonicate the solution until the compound is completely dissolved.
- Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Application Notes: VDAC1 Inhibition and Apoptosis Studies

BTAMB is a valuable tool for studying the role of VDAC1 in cellular processes, particularly in apoptosis.[1][2][3] VDAC1 is a key regulator of mitochondrial function and is involved in the release of pro-apoptotic factors from the mitochondria.[9][10][11] Inhibition of VDAC1 by **BTAMB** can block the apoptotic cascade.[4][5][6]

Key Applications:

- Studying the role of VDAC1 in mitochondria-mediated apoptosis.[1][3]
- Investigating the effects of VDAC1 inhibition on cell viability and proliferation.

- Exploring the therapeutic potential of VDAC1 inhibitors in diseases associated with excessive apoptosis, such as neurodegenerative disorders.[\[4\]](#)

Quantitative Data Summary

Parameter	Value	Cell Line/System	Reference
VBIT-4 (a VDAC1 inhibitor similar to BTAMB) Concentration for Inhibition of VDAC1 Oligomerization	10 μ M	HEK-293 cells	[4]
VBIT-4 Kd for VDAC1	17 μ M	In vitro	[12]
AKOS-22 (a VDAC1 inhibitor) Kd for VDAC1	15.4 μ M	In vitro	[12]
VBIT-3 Kd for VDAC1	31.3 μ M	In vitro	[12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of **BTAMB** on cell viability.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Cells of interest
- **BTAMB** stock solution
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13][16]
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 10^4 – 10^5 cells/well and incubate for 24 hours. [16]
- Treat the cells with various concentrations of **BTAMB** (e.g., 0.1, 1, 10, 25, 50 μ M) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
- After the treatment period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.[14][16]
- Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[16]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.[13]
- Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[17][18][19][20][21]

Materials:

- Treated and untreated cell lysates
- Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)[17][21]
- Assay buffer
- 96-well plate (black plate for fluorescent assay)

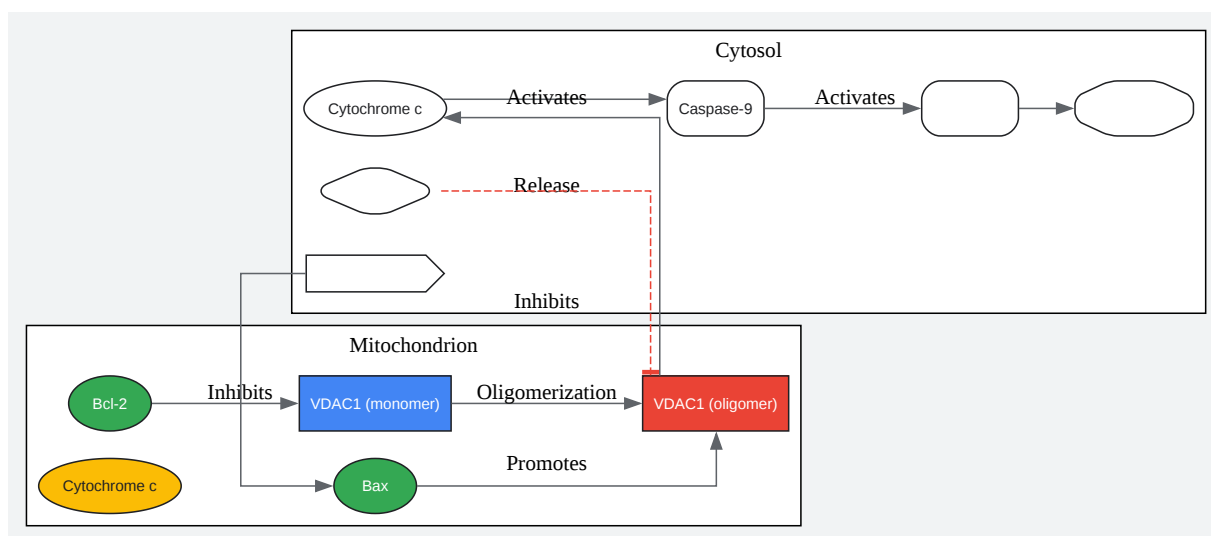
- Microplate reader (spectrophotometer or fluorometer)

Procedure:

- Induce apoptosis in cells by treating with an appropriate stimulus in the presence and absence of **BTAMB**.
- Lyse the cells using a lysis buffer and determine the protein concentration of the lysates.[\[19\]](#)
- In a 96-well plate, add 50-200 µg of protein from each cell lysate.[\[19\]](#)
- Add the caspase-3 substrate and assay buffer to each well.
- Incubate the plate at 37°C for 1-2 hours.[\[17\]](#)[\[19\]](#)
- Measure the absorbance at 405 nm (for pNA substrate) or fluorescence with excitation at 380 nm and emission between 420-460 nm (for AMC substrate).[\[17\]](#)[\[21\]](#)
- The fold increase in caspase-3 activity can be determined by comparing the results from treated and untreated samples.[\[17\]](#)

Visualizations

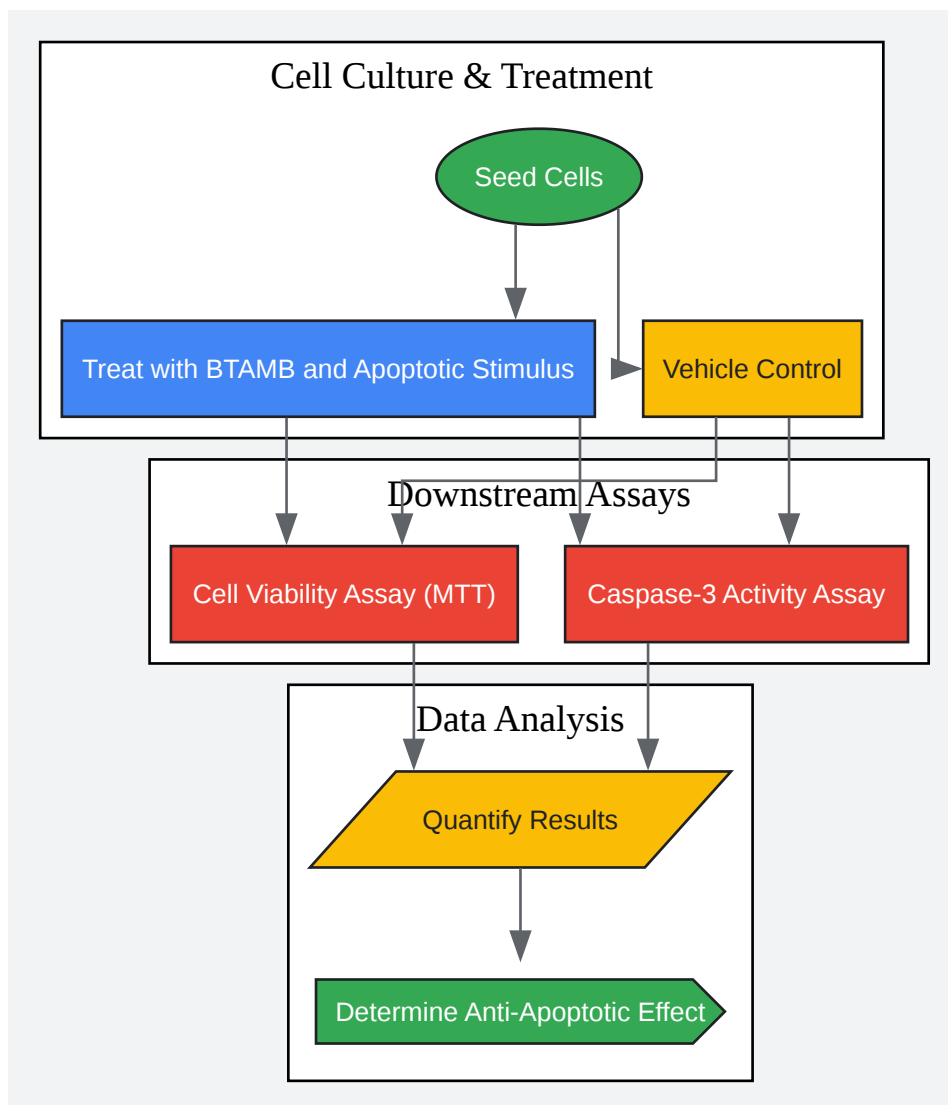
VDAC1-Mediated Apoptosis Signaling Pathway



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Caption: VDAC1's role in apoptosis and **BTAMB**'s inhibitory action.

Experimental Workflow for Assessing **BTAMB**'s Anti-Apoptotic Effect



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Caption: Workflow for evaluating **BTAMB**'s anti-apoptotic activity.

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- To cite this document: BenchChem. [Standard Operating Procedure for BTAMB Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217279#standard-operating-procedure-for-btamb-handling]

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